2-[(4-Aminophenyl)carbamoyl]acetic acid
Overview
Description
2-[(4-Aminophenyl)carbamoyl]acetic acid is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of an aminophenyl group attached to a carbamoyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Aminophenyl)carbamoyl]acetic acid typically involves the reduction of 4-nitrophenylacetic acid. The process begins by dissolving 4-nitrophenylacetic acid in water and acetic acid, followed by heating the mixture to 90-95°C. Iron powder is then added incrementally, and the reaction mixture is refluxed for 2 hours. After cooling to 40-50°C, the mixture is neutralized with sodium carbonate to a pH of 9, filtered, and the filtrate is acidified with acetic acid to a pH of 4, resulting in the precipitation of this compound . The yield of this process is approximately 95%.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Aminophenyl)carbamoyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and acetic acid are commonly used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-Aminophenyl)carbamoyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate for studying enzyme kinetics and interactions.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)carbamoyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the carbamoyl group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-Aminophenylacetic acid: Similar structure but lacks the carbamoyl group.
4-Nitrophenylacetic acid: Precursor to 2-[(4-Aminophenyl)carbamoyl]acetic acid, contains a nitro group instead of an amino group.
Uniqueness: this compound is unique due to the presence of both an amino group and a carbamoyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
IUPAC Name |
3-(4-aminoanilino)-3-oxopropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5,10H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMQVUHWEPHUGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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